
(2E)-2-cyano-3-(2,4-dimethoxyphenyl)-N-(4-ethylphenyl)acrylamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2E)-2-cyano-3-(2,4-dimethoxyphenyl)-N-(4-ethylphenyl)acrylamide, commonly referred to as 2E-CN-DMPE-EPA, is a synthetic compound with a wide range of applications in scientific research. It has been used to study the biochemical and physiological effects of various drugs, as well as to develop new medicines. The compound has also been used in laboratory experiments to investigate the mechanisms of action of various drugs.
Wissenschaftliche Forschungsanwendungen
Molecular Engineering for Solar Cell Applications
A study highlights the molecular engineering of organic sensitizers, including compounds similar to “(2E)-2-cyano-3-(2,4-dimethoxyphenyl)-N-(4-ethylphenyl)acrylamide,” for solar cell applications. These sensitizers, designed with donor, electron-conducting, and anchoring groups, show high incident photon to current conversion efficiency when anchored onto TiO2 films. This application underscores the potential of such compounds in enhancing photovoltaic performance and solar energy conversion efficiency (Sanghoon Kim et al., 2006).
Antioxidant and Anti-inflammatory Activities
Another research avenue explores the synthesis and evaluation of compounds structurally related to “this compound” for their antioxidant and anti-inflammatory activities. This study synthesizes a series of novel compounds and evaluates them for in vitro antioxidant and in vivo anti-inflammatory activities, showcasing the therapeutic potential of such compounds in medical and pharmaceutical research (Acrylamido, K. Madhavi, Sree Ramya, 2017).
Corrosion Inhibition
Research into the corrosion inhibition properties of acrylamide derivatives, including those structurally related to “this compound,” reveals their effectiveness in protecting metals in acidic environments. This application is significant in the field of materials science and engineering, offering insights into the development of more durable and corrosion-resistant materials (Ahmed Abu-Rayyan et al., 2022).
Optoelectronic Properties for DSSC
A theoretical study focusing on the optoelectronic properties of molecules similar to “this compound” reveals their significance in dye-sensitized solar cells (DSSC). This research provides valuable information on the structural, optoelectronic, and thermodynamic properties of such molecules, further highlighting their potential in improving the efficiency and performance of DSSCs (C. Fonkem et al., 2019).
Eigenschaften
IUPAC Name |
(E)-2-cyano-3-(2,4-dimethoxyphenyl)-N-(4-ethylphenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O3/c1-4-14-5-8-17(9-6-14)22-20(23)16(13-21)11-15-7-10-18(24-2)12-19(15)25-3/h5-12H,4H2,1-3H3,(H,22,23)/b16-11+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSUXQDVISBBBCJ-LFIBNONCSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)C(=CC2=C(C=C(C=C2)OC)OC)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=CC=C(C=C1)NC(=O)/C(=C/C2=C(C=C(C=C2)OC)OC)/C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-chloro-6-(2-hydroxyphenyl)-9,9-dimethyl-6,8,10,11-tetrahydro-5H-benzo[b][1,4]benzodiazepin-7-one](/img/structure/B2971232.png)
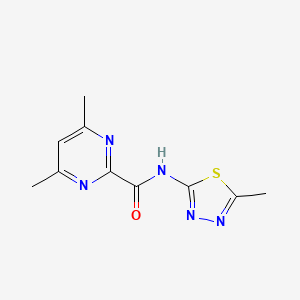
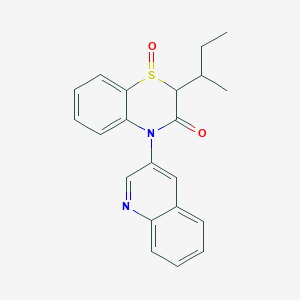


![N-(2-(2-(o-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)acetamide](/img/structure/B2971238.png)


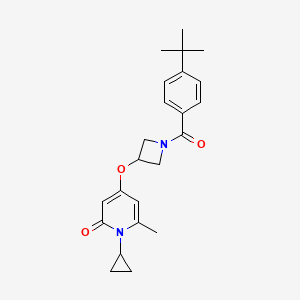
![5-(1,4-Dioxa-8-azaspiro[4.5]decan-8-yl(thiophen-2-yl)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2971244.png)
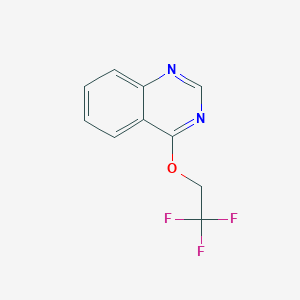
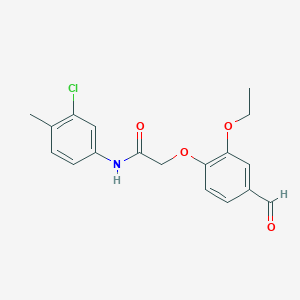
![4-Amino-1-(2,2-difluoroethyl)-N-[2-(dimethylamino)ethyl]-1H-pyrazole-3-carboxamide](/img/structure/B2971248.png)
